molecular formula C22H26N2O3 B231211 Corynantheine CAS No. 18904-54-6

Corynantheine

Cat. No. B231211
CAS RN: 18904-54-6
M. Wt: 366.5 g/mol
InChI Key: TZUGIFAYWNNSAO-XPOGPMDLSA-N
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Description

Corynantheine is a type of alkaloid that is a major component of the Mitragyna speciosa, also known as kratom . It exhibits unique pharmacological activity . Corynantheine alkaloids are highly abundant natural bioactive substances of various core structures possessing important properties such as nerve excitation and antimalarial and analgesic effects .


Synthesis Analysis

The synthesis of Corynantheine-type alkaloids has been a subject of research. A catalytic, asymmetric platform has been reported that enables rapid access to corynantheine alkaloids . The first enantioselective total synthesis of (−)-corynantheidine pseudoindoxyl is described. The first asymmetric syntheses of (+)-corynoxine and (−)-corynoxine B were also achieved, along with enantioselective syntheses of (−)-corynantheidol and (−)-corynantheidine . Another research reported a general and common catalytic asymmetric strategy for the total and formal synthesis of a broad number of optically active natural products from the corynantheine and ipecac alkaloid families .


Molecular Structure Analysis

The molecular structure of Corynantheine is C22H26N2O3 . The major and minor conformation contains the methyl ether group above and below the plane of the ring, respectively, as determined by low-temperature NOESY spectra, with free energy difference DeltaG degrees = 1.1 kJ/mol at -40 degrees C .


Chemical Reactions Analysis

Corynantheine-type alkaloids are synthesized through a series of chemical reactions. A general and common synthetic strategy for the preparation of the title alkaloids and related natural products, their epimers, and several nonnatural analogues has been developed to give excellent overall yields on a multigram scale .

Scientific Research Applications

  • Synthetic Chemistry : Corynantheine alkaloids have been a focal point in synthetic chemistry, particularly in enantiomerically pure forms using methodologies like the intramolecular Blaise reaction (Beard & Meyers, 1991).

  • Broad Bioactivity Profile : These alkaloids exhibit a broad bioactivity profile, including analgesic, anti-inflammatory, antihypertensive, antiarrhythmic activities, inhibition of multiple ion channels, affinity for opioid receptors, and activity against Leishmania (Pérez, Espadinha, & Santos, 2015).

  • Leishmanicidal Activity : Corynantheine and related alkaloids have shown pronounced activity against Leishmania major promastigotes, indicating potential use in treating Leishmania infections (Staerk et al., 2000).

  • Potential in Treating Neurodegenerative Diseases : Corynantheine has been implicated in Alzheimer’s disease treatment, with studies indicating its interaction with multiple pathological processes in Alzheimer's disease (Zeng et al., 2021).

  • Conformational Analysis : Research includes studying the conformational analysis of corynantheine and its derivatives through dynamic NMR spectroscopy and computational methods, which is crucial for understanding its biological activity (Staerk, Norrby, & Jaroszewski, 2001).

  • Potential in Ocular Hypertension Treatment : Corynanthine has been studied for its effects on intraocular pressure, suggesting a potential role in treating ocular hypertension and glaucoma (Serle et al., 1985).

properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGIFAYWNNSAO-XPOGPMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt)
Record name Corynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401317727
Record name Corynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynantheine

CAS RN

18904-54-6
Record name Corynantheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18904-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNANTHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
946
Citations
W Zhang, J Bah, A Wohlfarth… - Chemistry–A European …, 2011 - Wiley Online Library
Here we present a general and common catalytic asymmetric strategy for the total and formal synthesis of a broad number of optically active natural products from the corynantheine and …
RL Beard, AI Meyers - The Journal of Organic Chemistry, 1991 - ACS Publications
An asymmetric total synthesis of the corynantheine family of alkaloids has been accomplished, leading to corynantheidol (la) and dihydrocorynantheol (lb). Formal syntheses to …
Number of citations: 67 pubs.acs.org
D Stærk, E Lemmich, J Christensen, A Kharazmi… - Planta …, 2000 - thieme-connect.com
Five indole alkaloids, corynantheidine, corynantheine, dihydrocorynantheine, α-yohimbine and corynanthine were isolated from bark of Corynanthe pachyceras K. Schum.(Rubiaceae). …
Number of citations: 104 www.thieme-connect.com
RL Autrey, SP William - Journal of the American Chemical Society, 1968 - ACS Publications
… of the C-17 hydrogen of corynantheine and dihydrocorynantheine with that of the C-17 … The two barriers to a total synthesis of corynantheine are the stereochemical problem inherent in …
Number of citations: 40 pubs.acs.org
ER Miller - 2021 - search.proquest.com
… , the less sterically hindered ester of the same tetracycle could be deoxygenated with excellent regiocontrol using a two-step protocol, thereby facilitating access to the corynantheine-…
Number of citations: 2 search.proquest.com
CL Cardoso, DH Siqueira Silva… - Journal of natural …, 2003 - ACS Publications
… Subsequent reduction steps could lead to cathenamine (6) and further to corynantheine, through dehydration followed by reduction steps, as well as to other corynanthean-type …
Number of citations: 33 pubs.acs.org
D Stærk, PO Norrby… - The Journal of Organic …, 2001 - ACS Publications
… corynantheine are in the fast exchange limit at room temperature. The activation parameters determined for corynantheine … of the rotamers of corynantheine and dihydrocorynantheine (…
Number of citations: 17 pubs.acs.org
AJ Robichaud - 1989 - search.proquest.com
Part I. A practical sequence for the preparation of enantiomerically pure (+)-geissoschizine (11) has been developed. The synthesis involves 1 chemical steps and proceeds in 7.5% …
Number of citations: 2 search.proquest.com
J Li, JX Li, H Jiang, M Li, L Chen, YY Wang, L Wang… - Phytochemistry, 2023 - Elsevier
Medicinal plants constitute a source for designing clinically useful drugs targeting diseases through various mechanisms. Plant secondary metabolites can be used as lead compounds …
Number of citations: 1 www.sciencedirect.com
T Kametani, N Kanaya, H Hino, SP Huang… - Journal of the Chemical …, 1981 - pubs.rsc.org
… A NUMBER of corynantheine-type … of corynantheine-type alkaloids and here report a total synthesis of (&)-dihydrocorynantheal (1) and a formal total synthesis of (&)-corynantheine (2) …
Number of citations: 9 pubs.rsc.org

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